

# Early-Phase Clinical Trial Results for Chinflloxacin: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chinflloxacin*

Cat. No.: *B10820905*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Chinflloxacin** is a novel non-fluorinated quinolone antibiotic with potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative pathogens.<sup>[1]</sup> Notably, it has demonstrated efficacy against drug-resistant strains, including methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin- and quinolone-resistant *Streptococcus pneumoniae*.<sup>[1]</sup> This technical guide provides a comprehensive summary of the early-phase clinical trial results for **Chinflloxacin**, focusing on its pharmacokinetic profile, safety and tolerability, and preliminary efficacy data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational clinical data for this promising new antimicrobial agent.

## Pharmacokinetics

A double-blind, ascending-single-dose Phase 1 study was conducted in 56 healthy subjects to evaluate the pharmacokinetics of **Chinflloxacin**.<sup>[1]</sup> Participants were randomly assigned to one of seven dose cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500 mg, or a placebo.<sup>[1]</sup> The key pharmacokinetic parameters are summarized in the table below.

| Parameter                                             | Value                      | Reference                               |
|-------------------------------------------------------|----------------------------|-----------------------------------------|
| Time to Peak Plasma Concentration (T <sub>max</sub> ) | 1 to 2 hours               | <a href="#">[1]</a> <a href="#">[2]</a> |
| Elimination Half-Life (t <sub>1/2</sub> )             | 9 to 16 hours              | <a href="#">[1]</a>                     |
| Oral Clearance                                        | Approximately 0.22 L/h/kg  | <a href="#">[1]</a>                     |
| Plasma Protein Binding                                | Approximately 16%          | <a href="#">[1]</a>                     |
| Renal Excretion (unchanged drug)                      | 60% - 75% over 24-72 hours | <a href="#">[2]</a> <a href="#">[3]</a> |

**Chinflloxacin** is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 2 hours.[\[1\]](#)[\[2\]](#) It exhibits a relatively long elimination half-life of 9 to 16 hours, which is supportive of a once-daily dosing regimen.[\[1\]](#)[\[4\]](#) The plasma concentrations of **Chinflloxacin** increased with the dose.[\[1\]](#)

## In Vitro Activity

**Chinflloxacin** has demonstrated potent in vitro activity against a variety of clinically relevant pathogens. The minimum inhibitory concentrations (MICs) for 90% of organisms (MIC90) are presented below.

| Organism                         | MIC90 (µg/mL) | Reference |
|----------------------------------|---------------|-----------|
| Streptococcus pneumoniae         |               |           |
| - Penicillin-susceptible         | ≤0.06         | [3]       |
| - Penicillin-resistant           | ≤0.06         | [3]       |
| - Quinolone-resistant            | 0.5           | [3]       |
| Staphylococcus aureus            |               |           |
| - Methicillin-susceptible (MSSA) | ≤0.5          | [1]       |
| - Methicillin-resistant (MRSA)   | ≤0.5          | [1]       |
| Haemophilus influenzae           | ≤0.015        | [5]       |
| Moraxella catarrhalis            | ≤0.015        | [5]       |
| Helicobacter pylori              | 0.25          | [3]       |

At a 500 mg dose, the free area under the plasma concentration-time curve (AUC) to MIC90 ratio and the free maximum plasma concentration to MIC90 ratio were significantly greater than 227 and 24, respectively, for both drug-sensitive and drug-resistant *S. pneumoniae* and *S. aureus*.[1]

## Safety and Tolerability

In the Phase 1 dose-escalation study, **Chinfloxacin** was well-tolerated up to the maximum dose of 1,500 mg.[1] No severe or serious adverse events were reported.[1] The most frequently observed adverse events were mild and included contact dermatitis, pruritus, and erythema.[1] There were no clinically significant abnormalities noted in electrocardiograms, vital signs, or laboratory tests.[1] In subsequent Phase 2 and 3 studies for community-acquired pneumonia, the most common adverse events associated with oral administration were related to the gastrointestinal and nervous systems, with an incidence similar to that of levofloxacin.[2]

## Experimental Protocols

### Phase 1 Ascending-Dose Study

- Study Design: A double-blind, placebo-controlled, ascending-single-dose study.
- Participants: 56 healthy male and female subjects.
- Dosing: Subjects were randomized to one of seven cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500 mg of **Chinfloxacin** or a placebo.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of **Chinfloxacin**.
- Safety Monitoring: Included continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Adverse events were recorded throughout the study.

## Mechanism of Action

**Chinfloxacin**, like other quinolone antibiotics, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.<sup>[6]</sup> This is achieved through the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.<sup>[7]</sup> Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Chinfloxacin**.

## Early-Phase Clinical Trial Workflow

The development of **Chinfloxacin** followed a standard early-phase clinical trial workflow, beginning with preclinical studies and progressing through Phase 1 trials to establish safety and pharmacokinetics in healthy volunteers.



[Click to download full resolution via product page](#)

Caption: Typical early-phase clinical trial workflow.

## Conclusion

The early-phase clinical trial data for **Chinfloxacin** demonstrate a favorable pharmacokinetic profile, good safety and tolerability in healthy volunteers, and potent in vitro activity against a

broad spectrum of clinically important bacteria, including resistant strains. These promising results support the continued clinical development of **Chinfloxacin** for the treatment of various infectious diseases. Further studies in patient populations are warranted to establish its clinical efficacy and safety in treating specific infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 5. Avens Publishing Group - A Mini Review on the Study of New Broad-Spectrum Antimicrobial Fluoroquinolone JNJ-Q2 [avensonline.org]
- 6. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 7. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Chinfloxacin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10820905#early-phase-clinical-trial-results-for-chinfloxacin>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)